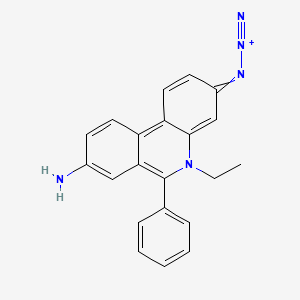

3-Azidoethidium

Description

Structure

3D Structure

Propriétés

IUPAC Name |

8-amino-3-diazonioimino-5-ethyl-6-phenylphenanthridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N5/c1-2-26-20-13-16(24-25-23)9-11-18(20)17-10-8-15(22)12-19(17)21(26)14-6-4-3-5-7-14/h3-13H,2,22H2,1H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPUKIBZMFELIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=N[N+]#N)C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N5+ |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74951-11-4 (chloride) |

Source

|

| Record name | 3-Azidoethidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074444556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70225460 |

Source

|

| Record name | 3-Azidoethidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74444-55-6 |

Source

|

| Record name | 3-Azidoethidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074444556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azidoethidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Detailed Research Findings and Data Tables

DNA Binding Characteristics

Studies employing spectroscopic methods have elucidated the binding preferences and geometries of this compound with various DNA sequences. These findings are crucial for understanding how the molecule positions itself within the DNA double helix, which in turn influences its efficacy as a probe.

Table 1: DNA Binding Characteristics of this compound

| Binding Interaction | Target Sequence/Context | Observed Property/Geometry | Source |

| Intercalation | Cytidylyl(3'-5')guanosine (CpG) | Phenyl group oriented in the major groove (inverted geometry compared to other analogs) | nih.gov |

| Intercalation | Pyrimidine(3'-5')purine sequences | Well-accounted for by multicomponent equilibria involving self-association and formation of 1:1 and 2:1 (nucleoside:dye) complexes. | nih.gov |

| Non-intercalative | Purine(3'-5')pyrimidine sequences | Primarily described by self-association of the dye and formation of 1:1 (nucleoside:dye) complexes. | nih.gov |

Interactions with Biological Macromolecules

Beyond DNA, derivatives of azidoethidium have been explored for their interactions with other biological targets, such as receptors, demonstrating the versatility of this class of molecular probes.

Table 2: Target Interactions of this compound Derivatives in Receptor Studies

| Research Area | Target System | Observed Interaction/Finding | Source |

| Receptor Studies | Nicotinic Acetylcholine (B1216132) Receptors (AChRs) | [3H]-labeled this compound derivatives were observed to react with high-affinity binding sites of d-tubocurarine (d-TC). | conicet.gov.ar |

Compound List

this compound

Ethidium (B1194527) Bromide (EtBr)

8-Azidoethidium

Ethidium Diazide

Ethidium Monoazide

Photoreactivity and Molecular Mechanisms of Action

Photochemistry of the Azido (B1232118) Group in 3-Azidoethidium

The photoreactivity of this compound is centered on the aryl azide (B81097) group, which serves as a photoaffinity labeling moiety. This functional group is relatively stable in the dark but becomes highly reactive upon exposure to ultraviolet (UV) light, enabling the formation of covalent bonds with nearby molecules.

Upon absorption of UV light, typically at wavelengths less than 300 nm, the aryl azide group of this compound undergoes photolysis. mdpi.com This process involves the extrusion of a molecule of nitrogen gas (N₂), leading to the formation of a highly reactive, electron-deficient intermediate known as a singlet nitrene. mdpi.comresearchgate.netthermofisher.com This nitrene is a neutral, monovalent nitrogen species that is exceptionally short-lived. researchgate.net The formation of the nitrene is the critical first step in the photoactivated covalent modification of biomolecules. rsc.org

The singlet nitrene can exist in equilibrium with other isomeric forms, such as a bicyclic benzazirine, which may influence its subsequent reactions. mdpi.com Furthermore, the singlet nitrene can undergo intersystem crossing to form a more stable, but still reactive, triplet nitrene. mdpi.com The generation of these highly reactive nitrene species is the basis for the utility of aryl azides in photoaffinity labeling applications in chemical biology. rsc.orgrsc.org

Once formed, the reactive nitrene intermediate can participate in a variety of chemical reactions, resulting in the formation of stable covalent crosslinks with adjacent biomolecules, particularly nucleic acids. thermofisher.comnih.gov The high reactivity of the nitrene allows it to react non-specifically with various chemical bonds. thermofisher.com Key reactions include:

Insertion into C-H and N-H bonds: The nitrene can insert directly into single bonds, such as those found in the sugar-phosphate backbone or the nitrogenous bases of DNA and RNA. thermofisher.com

Addition to double bonds: It can react with carbon-carbon double bonds present in the aromatic rings of the nucleic acid bases. thermofisher.com

Nucleophilic attack: The nitrene intermediate, particularly after ring expansion, can be attacked by nucleophiles, such as primary amines, if present in the local environment. thermofisher.com

Studies involving other azido-containing photoaffinity labels, such as 3-azidoamsacrine, have shown that covalent adducts are formed predominantly with guanine (B1146940) (G) and adenine (B156593) (A) residues in DNA upon photolysis. nih.gov This covalent attachment can effectively block the action of enzymes like restriction endonucleases, demonstrating a stable and significant modification of the DNA structure. nih.gov The ability to form these permanent crosslinks makes this compound a valuable tool for irreversibly mapping molecular interactions. nih.gov

The efficiency and outcome of the photoreaction of this compound are governed by several critical factors.

Wavelength: The activation of the aryl azide group is highly dependent on the wavelength of the UV light used. thermofisher.com Photodecomposition of azides to generate nitrenes typically requires shorter wavelengths, often in the <300 nm region. mdpi.comrsc.org Using optimal wavelengths is crucial for maximizing nitrene formation while minimizing potential photodamage to the biological sample itself. mdpi.com Some studies have shown that the photoreaction can be extended to longer UVA wavelengths (e.g., 368 nm) with the use of catalysts, although this is not typical for standard photoaffinity labeling experiments. rsc.org

Oxygen Quenching: The presence of molecular oxygen (O₂) can significantly influence the reaction pathway. The triplet nitrene intermediate can be "quenched" by triplet oxygen, which can reduce the efficiency of the desired crosslinking reaction. nih.gov This process can lead to the formation of reactive oxygen species, such as singlet oxygen, which can cause non-specific oxidative damage to biomolecules. nih.gov Therefore, performing photoreactions in deoxygenated or anaerobic conditions can sometimes improve the yield and specificity of covalent labeling.

Reaction Environment: The chemical environment surrounding the this compound molecule plays a significant role. For example, buffers containing primary amines like Tris or glycine (B1666218) should be avoided during photoactivation, as they can act as nucleophiles and quench the reactive nitrene intermediate, competing with the target biomolecule for covalent linkage. thermofisher.com

| Factor | Influence on Photoreaction | Key Considerations |

| Wavelength | Activates the azide group to form the reactive nitrene intermediate. | Typically requires UV light (<300 nm) for efficient activation. mdpi.com Shorter wavelengths can risk damage to biological molecules. |

| Oxygen | Can quench the triplet nitrene, reducing crosslinking efficiency. | Reactions may be more efficient under anaerobic conditions to prevent quenching and formation of reactive oxygen species. nih.gov |

| Buffer Composition | Nucleophilic components (e.g., primary amines) can quench the nitrene. | Avoid buffers like Tris or glycine during the photo-irradiation step to maximize reaction with the target biomolecule. thermofisher.com |

Mechanisms of this compound-Nucleic Acid Recognition and Intercalation

Prior to photoactivation, this compound binds to nucleic acids non-covalently. This initial, reversible binding is crucial as it positions the photoreactive azido group in close proximity to the nucleic acid, ensuring that the subsequent covalent crosslinking is targeted and efficient.

The primary mode of non-covalent interaction between this compound and double-stranded DNA (dsDNA) is intercalation. nih.govwikipedia.org This process involves the insertion of the planar phenanthridinium ring system of the molecule between adjacent base pairs of the DNA double helix. wikipedia.orgnih.gov This binding mechanism is analogous to that of its parent compound, ethidium (B1194527) bromide. nih.govnih.gov

The process of intercalation is driven by a combination of forces:

Electrostatic Attraction: The cationic this compound molecule is initially attracted to the negatively charged phosphate (B84403) backbone of the DNA. wikipedia.org

Hydrophobic Interactions: The molecule then slides into the hydrophobic core of the DNA, between the base pairs, to escape the aqueous environment. wikipedia.org

This insertion causes a structural distortion in the DNA, forcing the double helix to unwind slightly (by about 26° for ethidium) and increasing the distance between the stacked base pairs to accommodate the intercalator. wikipedia.org Studies on this compound binding to dinucleotides have confirmed its ability to intercalate, particularly into pyrimidine(3'-5')purine sequences like cytidylyl(3'-5')guanosine (CpG). nih.gov Interestingly, for the CpG sequence, this compound was found to intercalate with its phenyl group situated in the major groove, an inverted geometry compared to ethidium itself. nih.gov The thermodynamics of this binding are influenced by enthalpy (ΔH°) and entropy (ΔS°) changes, which are dependent on the specific DNA sequence and buffer conditions. nih.govwikipedia.orgnih.gov

| Property | Description | Reference |

| Binding Mode | Intercalation between base pairs of the DNA double helix. | nih.govwikipedia.org |

| Driving Forces | Electrostatic attraction to the phosphate backbone and hydrophobic interactions. | wikipedia.org |

| Structural Effect on DNA | Unwinding of the helix and separation of base pairs to create a binding pocket. | wikipedia.org |

| Sequence Preference | Shows preference for pyrimidine(3'-5')purine sequences. | nih.gov |

| Binding Geometry | Can exhibit an inverted geometry compared to ethidium, with the phenyl group in the major groove for CpG sequences. | nih.gov |

The interaction of this compound with single-stranded nucleic acids (ssDNA) or RNA is generally weaker and less specific than its interaction with dsDNA. nih.gov Since ssDNA lacks the well-defined, stacked base-pair structure required for classical intercalation, the binding occurs through other, lower-affinity mechanisms. researchgate.net

These interactions are primarily electrostatic, involving the attraction between the positively charged this compound and the negatively charged phosphate backbone of the single-stranded nucleic acid. heraldopenaccess.us Some degree of hydrophobic or base-stacking interactions may also occur if the single-stranded molecule possesses regions of local secondary structure, such as hairpin loops, which can provide partial intercalation sites. wustl.edu However, studies comparing the binding of the parent compound, ethidium, to dsDNA and ssDNA confirm that the affinity for the single-stranded form is significantly lower. nih.govresearchgate.net

Applications in Studying Nucleic Acid Protein Interactions

Photoaffinity Crosslinking for Identification of Nucleic Acid-Binding Proteins

Photoaffinity crosslinking is a technique used to convert non-covalent, reversible interactions into stable covalent bonds through light activation. researchgate.net Reagents used for this purpose, known as photoaffinity probes, typically contain a photoreactive group, a ligand-specific portion, and often a reporter tag. mdpi.com 3-Azidoethidium functions as such a probe; its ethidium (B1194527) body acts as the nucleic acid-intercalating ligand, and the aryl azide (B81097) group is the photoreactive moiety. nih.govthermofisher.com

When this compound is incubated with a mixture of nucleic acids and proteins, it intercalates into the DNA or RNA helix. Subsequent exposure to UV light (typically long-wave UV to minimize damage to the biomolecules) converts the azide into a reactive nitrene. thermofisher.com This nitrene intermediate rapidly forms a covalent crosslink with any protein (or other molecule) in its immediate vicinity. This process permanently links the nucleic acid to its binding protein, allowing for the identification and isolation of previously unknown or transiently interacting protein partners.

Beyond identifying binding partners, photoaffinity crosslinking with this compound can be employed to map the specific regions or amino acid residues at the protein-nucleic acid interface. Once the covalent crosslink is formed, the complex can be isolated and subjected to proteolytic digestion and mass spectrometry. The identification of peptide fragments covalently attached to the this compound-nucleic acid adduct reveals the specific domains or residues of the protein that were in close proximity to the nucleic acid at the moment of photoactivation.

The geometry of intercalation is crucial for this application. Studies have shown that this compound intercalates into cytidylyl(3'-5')guanosine (CpG) sequences with its phenyl group positioned in the major groove of the helix. nih.gov This specific orientation dictates which parts of a binding protein are most likely to be crosslinked, providing valuable spatial information about the interaction. By knowing where the photoreactive group is positioned relative to the nucleic acid backbone, researchers can more accurately interpret the crosslinking results to model the three-dimensional structure of the nucleic acid-protein complex.

Many critical biological processes are mediated by protein-nucleic acid interactions that are weak or transient, making them difficult to study with traditional biochemical methods that rely on stable complexes. nih.gov Photoaffinity labeling provides a powerful solution by allowing these fleeting interactions to be permanently captured. researchgate.net

The key advantage of using a photoactivatable probe like this compound is the temporal control it offers. The covalent bond formation is initiated instantaneously upon UV irradiation, effectively "freezing" the interaction at a specific moment in time. This allows researchers to trap and identify proteins that bind to nucleic acids only for a short duration or under specific cellular conditions. This capability is essential for studying dynamic processes such as DNA replication, transcription, and repair, where proteins assemble and disassemble on the nucleic acid template in a highly regulated and often transient manner.

Investigating DNA-Protein Dynamics and Conformational Changes

The binding of a protein to DNA frequently induces or is accompanied by conformational changes in one or both molecules. These structural dynamics are central to the function of the resulting complex. Covalently attaching a probe like this compound can provide a means to investigate these changes. Once crosslinked, the modified DNA-protein complex can be analyzed using various biophysical techniques to understand how the structure of the DNA or the protein is altered upon binding. Furthermore, the efficiency of crosslinking itself can serve as an indicator of conformational states, as changes that bring the protein closer to the intercalated probe will increase the crosslinking yield.

While the ethidium moiety is generally considered a non-specific intercalator, studies with its azido (B1232118) derivatives have revealed distinct binding preferences. Research comparing the interaction of this compound with different dinucleotide sequences has shown a clear preference for pyrimidine(3'-5')purine sequences over purine(3'-5')pyrimidine sequences. nih.gov

Specifically, this compound was found to intercalate strongly into CpG sequences, whereas its interaction with purine-pyrimidine sequences like guanylyl(3'-5')cytidine (GpC) is non-intercalative. nih.gov This sequence preference can be exploited to probe the recognition of specific DNA sequences by proteins. The differential binding affinity and geometry allow this compound to act as a structural probe, reporting on the local nucleic acid conformation, which is often a key element in sequence-specific protein recognition.

| Compound | Dinucleotide Sequence | Binding Mode | Affinity (Ka) M⁻¹ | Reference |

|---|---|---|---|---|

| Ethidium | CpG (pyrimidine-purine) | Intercalation | ~6 x 10⁷ | nih.gov |

| This compound | CpG (pyrimidine-purine) | Intercalation (inverted geometry) | ~6 x 10⁷ | nih.gov |

| 8-Azidoethidium | CpG (pyrimidine-purine) | Intercalation | ~6 x 10⁷ | nih.gov |

| 3,8-Diazidoethidium | CpG (pyrimidine-purine) | Intercalation | ~2 x 10⁶ | nih.gov |

| Ethidium | GpC (purine-pyrimidine) | Non-intercalative | Not Applicable | nih.gov |

| This compound | GpC (purine-pyrimidine) | Non-intercalative | Not Applicable | nih.gov |

Real-time monitoring of the assembly and disassembly of DNA-protein complexes provides crucial kinetic information about these processes. nih.gov Techniques such as Fluorescence Resonance Energy Transfer (FRET) and Nuclear Magnetic Resonance (NMR) spectroscopy are often used for this purpose. nih.govnih.gov While this compound is primarily utilized as a photo-crosslinking agent, its inherent fluorescence, derived from its ethidium core, allows it to be used in principle as a biophysical probe. Changes in the fluorescence properties (such as intensity or polarization) of this compound upon protein binding to the DNA can be monitored over time to track the association and dissociation kinetics of the complex. This dual functionality as both a crosslinker and a potential fluorescent reporter makes it a versatile tool for studying DNA-protein interactions.

Probing RNA-Protein Interactions and Ribonucleoprotein (RNP) Complexes

The principles of using this compound to study DNA-protein interactions are directly applicable to RNA-protein interactions. RNA molecules fold into complex three-dimensional structures and are almost always associated with proteins to form ribonucleoprotein (RNP) complexes. nih.gov These RNPs are central to a vast array of cellular functions, including RNA splicing, transport, translation, and degradation. idtdna.comaddgene.org

This compound intercalates into double-stranded regions of RNA, such as stem-loops, in a manner similar to its DNA intercalation. nih.gov Once intercalated, it can be photoactivated to covalently crosslink to associated RNA-binding proteins (RBPs). This application is invaluable for:

Identifying RBP components: Discovering the protein constituents of newly identified RNP complexes.

Mapping RNA-binding interfaces: Pinpointing the specific sites on an RBP that make contact with the RNA.

Analyzing RNP architecture: Providing spatial constraints to help determine the three-dimensional arrangement of RNA and protein components within a large RNP machine, such as the ribosome or the spliceosome.

The ability to trap interactions within functional RNP complexes provides a snapshot of their composition and structure at a specific functional state, offering deep insights into the mechanisms of RNA processing and regulation. nih.govsigmaaldrich.com

Methodologies for RNA-RNA and RNA-Protein Crosslinking

This compound belongs to a class of azide-bearing, nucleic acid-intercalating dyes. Its utility in crosslinking studies stems from its ability to covalently bind to nucleic acids upon photoactivation. The core methodology involves the intercalation of the this compound molecule into the helical structures of RNA or between RNA and its interacting proteins. This non-covalent binding is the initial step that positions the photoreactive azide group in close proximity to the interacting molecules.

Upon exposure to bright visible light, the azide group on the ethidium analogue is converted into a highly reactive nitrene radical. This transient and highly reactive species can then form a covalent bond with adjacent molecules, effectively "crosslinking" them. This process freezes the transient interactions, allowing for their subsequent analysis. In the context of RNA-RNA interactions, this results in the covalent linkage of two RNA strands or different regions of the same RNA molecule that are spatially close. For RNA-protein interactions, the nitrene radical can react with amino acid residues of a protein that are in the immediate vicinity of the RNA binding site.

A notable analogue, 3,8-diazido-5-ethyl-6-phenylphenanthridinium, has been demonstrated to effectively cross-link double-helical nucleic acids, including RNA and DNA-RNA hybrids, with an efficiency of approximately 30%. This highlights the potential of azido-ethidium compounds in capturing these molecular interactions. The general workflow for using this compound and its analogues in crosslinking studies is presented in the table below.

| Step | Description |

| 1. Incubation | The photoreactive probe (e.g., an azido-ethidium derivative) is incubated with the biological sample containing the RNA and/or protein of interest. |

| 2. Intercalation | The probe non-covalently intercalates into double-stranded regions of RNA or at the interface of RNA-protein complexes. |

| 3. Photoactivation | The sample is irradiated with light of a specific wavelength (typically visible light) to activate the azide group. |

| 4. Crosslinking | The resulting highly reactive nitrene radical forms a covalent bond with nearby nucleic acid bases or amino acid residues. |

| 5. Analysis | The crosslinked products are then analyzed using various techniques, such as gel electrophoresis, to identify the interacting partners. |

This methodology is particularly valuable as it provides a snapshot of the interactions occurring in a given biological context. The "zero-distance" nature of the crosslinking, where the reactive group is an integral part of the intercalating dye, ensures that only molecules in very close proximity are linked.

Role in Understanding RNA Secondary and Tertiary Structures

Beyond identifying interacting partners, this compound and its analogues can serve as probes for dissecting the secondary and tertiary structures of RNA. The efficiency of intercalation and subsequent crosslinking is sensitive to the local RNA structure. For instance, stable tertiary structures in RNA have been observed to impede the intercalation of ethidium analogues, leading to a reduction in crosslinking efficiency.

This property can be exploited to map regions of stable, compact folding within an RNA molecule. By comparing the crosslinking pattern of a denatured RNA with that of its natively folded counterpart, researchers can infer which regions are involved in forming higher-order structures that are inaccessible to the probe. Regions that are readily crosslinked are likely to be more flexible or exist in a double-helical conformation that is amenable to intercalation.

The ability of these probes to cross-link both strands of a double helix can also provide direct evidence for the existence of such structures within an RNA molecule. The analysis of the crosslinked products can help to confirm or refine predicted secondary structure models.

The table below summarizes the key findings from studies using azido-ethidium analogues for nucleic acid analysis.

| Finding | Implication for RNA Structure Analysis |

| Crosslinking of double-helical RNA | Confirms the presence of double-stranded regions. |

| Reduced crosslinking in stable tertiary structures | Allows for the identification of compactly folded domains that are inaccessible to the probe. |

| Covalent linkage of spatially close regions | Provides distance constraints that can be used to model the three-dimensional architecture of the RNA. |

In essence, this compound and its related compounds act as structural probes, where the pattern and efficiency of photocrosslinking provide valuable information about the conformational landscape of RNA molecules.

Research Applications in Ribosomal Structure and Function

Localization of Binding Sites within Ribosomal Subunits

The ribosome possesses three primary binding sites for transfer RNA (tRNA): the Aminoacyl (A) site, the Peptidyl (P) site, and the Exit (E) site. khanacademy.org The precise identification of molecules at these sites is crucial for understanding the mechanics of translation. Photoaffinity labeling with probes like 3-Azidoethidium provides a method to covalently link components, thereby mapping these intricate neighborhoods.

During translation, the interaction between the messenger RNA (mRNA) codon and the tRNA anticodon forms a short but critical double-stranded helix within the ribosome's decoding center. youtube.com this compound, due to its intercalating nature, can bind to this codon-anticodon duplex in the A and P sites. Upon photoactivation, the probe can cross-link to adjacent segments of the tRNA, mRNA, or ribosomal RNA (rRNA), effectively providing a snapshot of their relative positions. nih.govnih.gov

While direct studies using this compound for this specific purpose are not extensively documented, the principle has been validated using other aryl azide (B81097) probes attached to tRNA molecules. For instance, a photoaffinity label attached to the 4-thiouridine (B1664626) residue of a tRNA placed in the ribosomal A site was found to cross-link to both 16S rRNA and ribosomal proteins, whereas the same probe in the P site cross-linked exclusively to 16S rRNA. nih.gov This demonstrated that the environments of the A and P sites are topologically distinct and that 16S rRNA is a major component of the tRNA binding site. nih.gov Such experiments provide a framework for how this compound could be used to map the molecular contacts governing the high-fidelity interaction between tRNA and mRNA during decoding.

By cross-linking to molecules in its immediate environment, this compound can be used to identify which ribosomal proteins (r-proteins) are in close proximity to specific functional sites. After photoactivation in the presence of ribosomes, the covalently tagged proteins can be identified through techniques such as immunological assays or mass spectrometry.

This methodology has been successfully applied using various photoaffinity and bifunctional cross-linking agents to build a comprehensive map of protein-RNA interactions. In one key study, a photoaffinity probe attached to a tRNA molecule at the A site was used to exclusively identify the ribosomal protein S19 as its nearest neighbor. nih.gov This finding placed S19 directly at the A site, providing a critical piece of structural information. In more extensive studies, reagents such as methyl p-azidophenyl acetimidate have been used to generate a wide array of cross-links between r-proteins and the 23S rRNA of the large ribosomal subunit, identifying the specific RNA binding sites for numerous proteins. nih.gov

The data from such cross-linking studies are invaluable for constructing three-dimensional models of the ribosome and understanding how r-proteins contribute to its structure and function.

| Ribosomal Protein | 23S rRNA Cross-Link Site (Nucleotide Position) |

|---|---|

| L2 | 1819-1820 |

| L4 | 320-325, 613-617 |

| L6 | 2473-2481 |

| L11 | 1060-1062 |

| L19 | 1741-1758 |

| L27 | 2272-2283, 2320-2323, 2332-2337 |

| L33 | 2422-2424 |

Elucidation of Translational Machinery Dynamics

Translation is a highly dynamic process involving complex conformational changes within the ribosome and the coordinated movement of mRNA and tRNAs. nih.govresearchgate.net Photoaffinity labeling serves as a "snapshot" tool, allowing researchers to trap and identify the components of transient intermediates that are difficult to study by other means.

The formation of a peptide bond is the central chemical reaction of protein synthesis, catalyzed within the Peptidyl Transferase Center (PTC) of the large ribosomal subunit. nih.gov The PTC is primarily composed of rRNA, confirming the ribosome as a ribozyme. semanticscholar.org Photoaffinity probes that mimic the aminoacyl end of a tRNA, such as puromycin (B1679871) analogs, have been instrumental in identifying the components of the PTC.

For example, a synthetic puromycin analog carrying a 2-nitro-4-azidophenyl group was used to specifically label the A site of the peptidyl transferase center. nih.gov Upon photoactivation, the probe covalently attached to proteins within the 50S subunit, demonstrating that specific r-proteins are integral to the structure of the PTC, even if not directly catalytic. nih.gov Other studies have highlighted the importance of proteins like L16 and L27, which are located near the PTC and are essential for its activity. nih.govnih.gov A probe like this compound, by binding to rRNA structures within the PTC, could similarly be used to map the precise location of these and other components during the catalytic cycle.

Ribosomal translocation is the coordinated movement of the tRNAs and mRNA following peptide bond formation, a step catalyzed by Elongation Factor G (EF-G). nih.gov This process involves large-scale rotations of the ribosomal subunits relative to one another and the movement of tRNAs from the A and P sites to the P and E sites, respectively.

Photoaffinity labeling can capture the ribosome in its pre-translocation and post-translocation states. By comparing the cross-linking patterns of a probe like this compound in these two states, researchers can deduce which ribosomal components move relative to the probe's binding site. Studies using tRNA-based probes have already established that the A and P sites are topologically distinct, with different parts of the ribosome accessible to the probe depending on its location. nih.gov This differential accessibility is fundamental to the ratchet-like mechanism of translocation. Capturing and comparing these distinct states provides crucial data for understanding the complex choreography of ribosomal movement. nih.govresearchgate.net

Methodological Advancements and Analytical Approaches Utilizing 3 Azidoethidium

Integration with Mass Spectrometry-Based Proteomics for Target Identification

Photoaffinity labeling (PAL) using probes like 3-Azidoethidium, when combined with mass spectrometry (MS)-based proteomics, provides a robust strategy for identifying the direct binding partners of a small molecule within a complex biological sample. nih.gov This approach is particularly valuable for discovering previously unknown cellular targets. The general workflow involves incubating the photoaffinity probe with a cell lysate or intact cells, inducing covalent cross-linking via UV irradiation, and then employing proteomic techniques to isolate and identify the labeled proteins.

Upon UV activation, the azido (B1232118) group on this compound generates a reactive nitrene that covalently links the ethidium (B1194527) moiety to its binding target. mdpi.com Once the protein targets are covalently labeled, they are typically enriched and then digested into smaller peptides, usually with an enzyme like trypsin. This complex mixture of peptides is then separated, often by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS). nih.gov The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for their sequences to be determined. By searching these sequences against a protein database, the identity of the protein that was originally labeled by this compound can be established.

Table 1: General Workflow for Target Identification using this compound and Mass Spectrometry

| Step | Description | Key Considerations |

|---|---|---|

| 1. Incubation | This compound is incubated with the biological sample (e.g., cell lysate, purified proteins) to allow for binding to its molecular targets. | Concentration of the probe and incubation time must be optimized to ensure specific binding. |

| 2. Photo-Crosslinking | The sample is irradiated with UV light (typically <300 nm for aryl azides) to activate the azido group, forming a reactive nitrene that creates a covalent bond with the target molecule. mdpi.com | Wavelength and duration of UV exposure need to be controlled to maximize cross-linking efficiency while minimizing damage to biological molecules. |

| 3. Enrichment (Optional) | Labeled proteins can be enriched using an affinity tag (if incorporated into the probe design, e.g., biotin) and affinity chromatography (e.g., streptavidin beads). | This step significantly reduces sample complexity, improving the chances of identifying low-abundance targets. |

| 4. Protein Digestion | The protein mixture is treated with a protease (e.g., trypsin) to digest the proteins into smaller peptides suitable for MS analysis. | Complete digestion is crucial for effective protein identification. |

| 5. LC-MS/MS Analysis | The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to determine peptide sequences. | High-resolution mass spectrometry provides accurate mass measurements for confident peptide and protein identification. |

| 6. Data Analysis | The acquired MS/MS spectra are searched against a protein sequence database to identify the proteins that were covalently modified by the this compound probe. | Specialized software is used to match experimental spectra to theoretical fragmentation patterns of peptides. |

Coupling with Gel Electrophoresis and Imaging Techniques

Gel electrophoresis is a fundamental technique for separating biomolecules like proteins and nucleic acids. When used in conjunction with this compound, it allows for the visualization and characterization of covalent adducts, providing insights into binding events and complex formation.

Electrophoretic Mobility Shift Assays (EMSA) for Complex Detection

Electrophoretic Mobility Shift Assay (EMSA), or gel retardation assay, is a widely used method to study protein-nucleic acid interactions. nih.govnih.govresearchgate.netresearchgate.net The principle is based on the observation that a protein-nucleic acid complex migrates more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free nucleic acid probe. researchgate.net

The incorporation of this compound into an EMSA protocol adds a powerful dimension: the ability to permanently capture the interaction. In this "UV cross-linking EMSA," the probe is incubated with a target protein and nucleic acid. After the binding equilibrium is reached, the sample is exposed to UV light to covalently link the probe to its binding partner(s). When the sample is then run on a gel, the covalently cross-linked complex is highly stable, preventing dissociation during electrophoresis and leading to a more robust and clearly defined shifted band. This is particularly useful for studying weak or transient interactions that might not survive a conventional EMSA. nih.gov

Fluorescence-Based Detection and Reporter Assays

The inherent fluorescent properties of the ethidium scaffold make this compound a valuable tool for direct visualization in gels. nih.gov Similar to ethidium bromide, this compound fluoresces, particularly when intercalated into nucleic acids. This fluorescence can be used to detect the location of the probe and its adducts within a gel.

After photo-crosslinking and separation by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), proteins that have been covalently labeled with this compound can be visualized using a UV transilluminator. This provides a direct method for detecting target proteins without the need for secondary staining methods like Coomassie blue or silver staining. azurebiosystems.comehu.euslicorbio.com The sensitivity of this detection method allows for the identification of proteins that have formed adducts with the probe.

Table 2: Comparison of Gel-Based Detection Methods

| Technique | Principle | Application with this compound | Advantage |

|---|---|---|---|

| EMSA | Separation of protein-nucleic acid complexes from free nucleic acid based on altered mobility in a native gel. nih.govresearchgate.net | Covalently cross-linking the interacting partners with UV light to stabilize the complex, resulting in a stable, shifted band. | Captures transient or weak interactions; provides direct evidence of a binding event. |

| In-Gel Fluorescence | Direct detection of fluorescent molecules within a gel matrix using an appropriate light source and filter set. researchgate.netnih.gov | Visualizing proteins covalently labeled with the fluorescent this compound probe after separation by SDS-PAGE. | Eliminates the need for secondary staining; directly visualizes the labeled targets. |

In the context of reporter assays, while this compound is not a classical reporter gene, its fluorescent nature could be adapted for specialized screening assays. For instance, one could design an assay where the displacement of this compound from a nucleic acid target by a test compound results in a measurable change in fluorescence, indicating a potential inhibitor of the interaction.

Strategies for Site-Specific Labeling and Purification of Adducts

A major goal of photoaffinity labeling is to identify not only the target protein but also the specific amino acid residues at the binding site. This requires precise labeling and effective purification of the resulting adducts for subsequent analysis, often by mass spectrometry. researchgate.net

Site-specific labeling with this compound is inherently dependent on the probe's binding orientation. Upon UV activation, the reactive nitrene will primarily react with amino acid residues in its immediate vicinity. nih.gov Therefore, the location of the covalent bond provides structural information about the binding pocket. Identifying this specific site of adduction typically involves digesting the labeled protein and using mass spectrometry to find a peptide whose mass has been increased by the mass of the this compound remnant.

The purification of these labeled proteins or peptides is a critical step for successful identification. nih.gov If the this compound probe is synthesized with an additional affinity handle, such as biotin, the purification process is greatly simplified. After cross-linking, the cell lysate can be passed over an affinity resin (e.g., streptavidin-agarose), which will specifically capture the biotin-tagged adducts. Unlabeled proteins are washed away, and the enriched, labeled proteins can be eluted for analysis by SDS-PAGE or mass spectrometry. This affinity purification strategy is highly effective for isolating low-abundance targets from a complex proteome. nih.gov

Comparative Research and Future Directions

Distinguishing Research Advantages of 3-Azidoethidium over Non-Photoreactive Analogs (e.g., Ethidium (B1194527) Bromide)

The primary advantage of this compound over its non-photoreactive analog, ethidium bromide, lies in its capability for photoaffinity labeling. Ethidium bromide's interaction with DNA is reversible, which complicates the isolation and detailed characterization of its binding complexes. nih.gov Photoreactive analogs like this compound overcome this limitation. Upon photoactivation, the azido (B1232118) group forms a highly reactive nitrene intermediate that covalently bonds to the nucleic acid at or near the binding site. researchgate.net This creates a stable, irreversible link, allowing for precise identification of binding locations and the study of molecular interactions in detail.

Another key distinction is the geometry of intercalation. While both compounds intercalate into nucleic acids, this compound exhibits a unique binding orientation. Studies have shown that when intercalating into cytidylyl(3'-5')guanosine (CpG) sequences, this compound positions its phenyl group in the major groove of the minihelix. nih.gov This geometry is inverted compared to that of ethidium bromide and another analog, 8-azido-ethidium. nih.gov This specific binding behavior can be exploited to probe particular structural features of nucleic acids.

The ability to form covalent adducts with nucleic acids upon photolysis allows researchers to investigate the biological consequences of these interactions. For instance, similar azido-based photoaffinity agents have been shown to block the cleavage of DNA by restriction endonucleases, providing a tool to map binding sites and their functional effects. nih.gov

Table 1: Comparison of this compound and Ethidium Bromide

| Feature | This compound | Ethidium Bromide |

|---|---|---|

| Binding Nature | Covalent (upon photoactivation) | Reversible (non-covalent intercalation) |

| Primary Application | Photoaffinity labeling, mapping binding sites | General nucleic acid staining |

| Key Functional Group | Azido group (-N₃) | None for covalent linking |

| Intercalation Geometry | Phenyl group in major groove (in CpG) nih.gov | Phenyl group in minor groove |

| Utility | Allows for isolation of stable complexes nih.gov | Difficult to isolate stable complexes nih.gov |

Potential for Development of Next-Generation this compound Probes

The chemical structure of this compound provides a versatile platform for the development of more sophisticated molecular probes.

The presence of an azide (B81097) group makes this compound an ideal candidate for "click chemistry," a set of powerful, reliable, and specific reactions for bioconjugation. organic-chemistry.orgillinois.edu The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne. nd.edupcbiochemres.com

This compatibility allows for a modular approach to probe design. After this compound covalently binds to its target nucleic acid via photoactivation, the still-available azide handle can be "clicked" with a variety of alkyne-modified reporter molecules. These can include:

Fluorophores: For visualization and tracking of the labeled nucleic acid within cells.

Biotin tags: For affinity purification and enrichment of the labeled molecules and their binding partners. nih.gov

Mass tags: For identification and quantification using mass spectrometry.

This two-step, dual-functionality (photolabeling then click reaction) enhances the versatility and sensitivity of detection, allowing for complex experimental designs that are not possible with simple stains. mdpi.com

Building on its inherent properties, this compound can be incorporated into multi-functional probe designs. A typical advanced probe architecture includes a pharmacophore (the target-binding moiety), a photoreactive group, and a reporter tag. mdpi.com In this compound, the ethidium core acts as the DNA-binding pharmacophore and the azide serves as the photoreactive group.

By utilizing click chemistry, a third function can be readily added. For example, a probe could be designed where the core structure is this compound. After photocrosslinking to its target, an alkyne-containing molecule with a specific function (e.g., a protein ligand, a different fluorescent tag, or a drug molecule) could be attached via the azide group. This creates a powerful tool for studying complex biological systems, such as DNA-protein interactions or the targeted delivery of therapeutic agents.

Broader Impact on Understanding Molecular Recognition and Cellular Processes

The use of precise chemical probes like this compound has a significant impact on the fundamental understanding of molecular recognition and cellular functions. Molecular recognition, the specific interaction between two or more molecules, is central to virtually all biological processes. mdpi.comresearchgate.net

By enabling the irreversible capture of binding events, this compound allows for the precise mapping of ligand-biomolecule interactions at the molecular level. This is crucial for:

Validating drug targets: Identifying the specific nucleic acid sequences or structures that a small molecule interacts with.

Elucidating reaction mechanisms: Understanding how enzymes and other proteins recognize and process nucleic acids. The covalent adducts formed by probes like this compound can trap these interactions for detailed study. nih.gov

Probing cellular pathways: By attaching reporter tags, these probes can be used to track the fate of specific nucleic acids within the cell, providing insights into processes like DNA replication, transcription, and repair.

The ability to move beyond simple observation of reversible binding to the permanent labeling and subsequent analysis of interaction sites provides a much deeper level of information, thereby advancing our comprehension of complex cellular machinery.

Q & A

Q. What criteria determine whether contradictory findings in this compound’s cytotoxicity warrant further investigation or protocol revision?

- Methodological Answer : Apply the Bradford Hill criteria (e.g., consistency, temporality) to assess causality. If multiple labs report divergent results, organize a collaborative ring trial with standardized reagents and protocols. Prioritize mechanistic studies (e.g., ROS detection, apoptosis markers) over anecdotal cell-line observations .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.